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Compound of Interest

Compound Name: 2-Amino-5-chloro-4-picoline

Cat. No.: B1330564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 2-Amino-5-chloro-4-picoline (also known as 2-amino-5-chloro-4-

methylpyridine). This document is intended to serve as a core resource for researchers and

professionals involved in drug development and chemical synthesis, offering detailed data and

methodologies for the structural elucidation of this important chemical entity.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic

techniques for 2-Amino-5-chloro-4-picoline. Where direct experimental data is not publicly

available, predicted values based on spectral data of closely related isomers and derivatives

are provided to guide analytical efforts.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.0 Singlet 1H H-6 (Aromatic)

~6.5-6.7 Singlet 1H H-3 (Aromatic)

~4.5-5.5 Broad Singlet 2H -NH₂

~2.2-2.4 Singlet 3H -CH₃
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Predicted data is based on analysis of isomers such as 2-chloro-5-methylpyridin-4-amine.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~158-160 C-2 (C-NH₂)

~148-150 C-6

~145-147 C-4 (C-CH₃)

~118-120 C-5 (C-Cl)

~108-110 C-3

~17-19 -CH₃

Predicted data is based on analysis of substituted picoline and chloropyridine derivatives.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium-Strong, Sharp N-H Stretch (Asymmetric)

3300-3400 Medium-Strong, Sharp N-H Stretch (Symmetric)

3000-3100 Medium Aromatic C-H Stretch

2900-3000 Medium Aliphatic C-H Stretch (-CH₃)

1600-1650 Strong N-H Scissoring

1550-1600 Strong Aromatic C=C Stretch

1450-1500 Strong Aromatic C=C Stretch

1000-1100 Strong C-Cl Stretch

Data is based on typical vibrational frequencies for substituted pyridines and the availability of

an ATR-IR spectrum on SpectraBase.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

142/144 High [M]⁺ / [M+2]⁺ (presence of Cl)

127/129 Medium [M-CH₃]⁺

107 Medium [M-Cl]⁺

Data is based on the availability of a GC-MS spectrum on SpectraBase and expected

fragmentation patterns.

Table 5: UV-Vis Spectroscopic Data (Predicted)
λmax (nm) Molar Absorptivity (ε) Solvent

~240-250 ~10,000-15,000 Ethanol

~290-300 ~5,000-8,000 Ethanol

Predicted data is based on the UV-Vis absorption characteristics of substituted aminopyridines.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-chloro-4-picoline in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is

fully dissolved.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1330564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

Relaxation Delay: 1-2 seconds.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled ¹³C experiment.

Acquisition Parameters:

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024 or more to achieve good signal-to-noise.

Relaxation Delay: 2-5 seconds.

Processing: Apply Fourier transform with an appropriate window function, phase

correction, and baseline correction. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid 2-Amino-5-chloro-4-picoline
sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR)

accessory. Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Processing: Perform a background scan of the clean ATR crystal before scanning the

sample. The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Amino-5-chloro-4-picoline (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10-15 °C/min, and hold for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 2-Amino-5-chloro-4-picoline in a UV-

transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of
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dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Scan Range: 200-400 nm.

Blank: Use the pure solvent as the blank.

Data Analysis: Record the wavelength of maximum absorbance (λmax) and the

corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar

absorptivity (ε) if the concentration (c) and path length (l) are known.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2-Amino-
5-chloro-4-picoline using the spectroscopic methods described.
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Spectroscopic Analysis Workflow for 2-Amino-5-chloro-4-picoline
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Caption: Workflow for the structural elucidation of 2-Amino-5-chloro-4-picoline.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-chloro-4-picoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330564#spectroscopic-data-of-2-amino-5-chloro-4-
picoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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